

JQAD1: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

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Compound of Interest

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Abstract

JQAD1 has emerged as a pivotal chemical probe in the study of epigenetic regulation and as a potential therapeutic agent in oncology, particularly for high-risk neuroblastoma. This document provides a comprehensive technical overview of **JQAD1**, a first-in-class selective degrader of the histone acetyltransferase p300 (EP300). **JQAD1** is a proteolysis-targeting chimera (PROTAC) that leverages the cell's natural protein disposal machinery to specifically eliminate EP300, thereby inducing apoptosis in cancer cells dependent on this protein. This guide details the discovery rationale, complete synthesis pathway, key experimental protocols for its characterization, and a summary of its biological activity.

Discovery and Rationale

JQAD1 was developed to address the therapeutic challenge posed by MYCN-amplified neuroblastoma, a high-risk pediatric cancer. Researchers identified a critical dependency of these cancer cells on the histone acetyltransferase EP300, but not its close paralog, CBP.[1] This selective dependency provided a therapeutic window for targeting EP300.

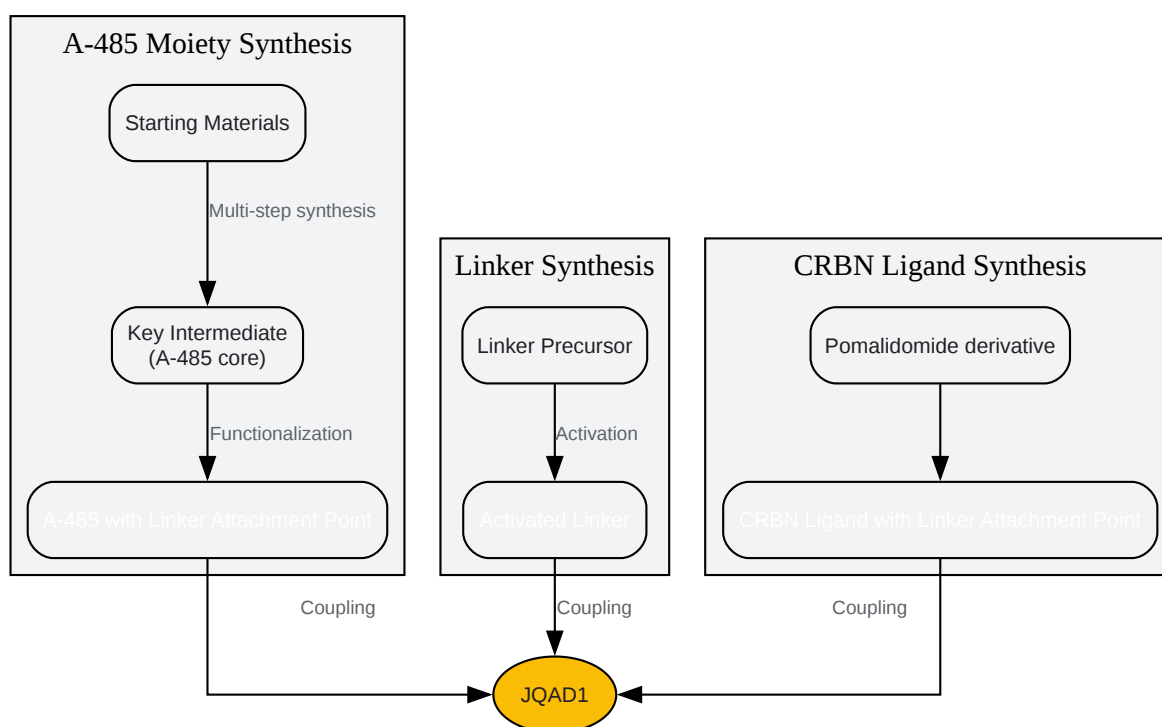
The discovery of **JQAD1** was a result of a chemical biology approach aimed at converting a known EP300/CBP inhibitor, A-485, into a selective degrader.[2] The rationale was that a PROTAC molecule could induce the formation of a ternary complex between EP300 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of

EP300.[1] **JQAD1** was designed to be a heterobifunctional molecule comprising the EP300 inhibitor A-485 linked to a ligand for the E3 ligase cereblon (CRBN).[2]

Synthesis Pathway

The synthesis of **JQAD1** involves the coupling of three key components: the EP300 inhibitor A-485, a linker, and a cereblon E3 ligase ligand. The detailed synthetic scheme is outlined below.

Diagram of the **JQAD1** Synthesis Pathway



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Caption: A simplified schematic of the **JQAD1** synthesis pathway.

Quantitative Data Summary

The biological activity of **JQAD1** has been characterized by its ability to induce the degradation of EP300 and inhibit the growth of cancer cells. The following tables summarize the key quantitative data.

Parameter	Cell Line	Value	Reference
DC50 (EP300 Degradation)	Kelly (Neuroblastoma)	≤ 31.6 nM	
IC50 (Cell Viability)	RS4-11	91 nM	

In Vivo Pharmacokinetics (Mouse)	
Half-life ($t_{1/2}$)	13.3 ± 3.37 hours
C _{max}	7 μ M

Experimental Protocols

Western Blotting for EP300 Degradation

Objective: To determine the extent of EP300 degradation following treatment with **JQAD1**.

Methodology:

- **Cell Culture and Treatment:** Plate neuroblastoma cells (e.g., Kelly) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of **JQAD1** or DMSO (vehicle control) for the desired time points (e.g., 24 hours).
- **Cell Lysis:** Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA assay.
- **SDS-PAGE and Transfer:** Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

- **Antibody Incubation:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against EP300 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β -actin or GAPDH) as a loading control.
- **Detection:** Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
- **Densitometry:** Quantify the band intensities using image analysis software to determine the relative amount of EP300 protein.

Cell Viability Assay (CellTiter-Glo®)

Objective: To assess the effect of **JQAD1** on the viability of cancer cells.

Methodology:

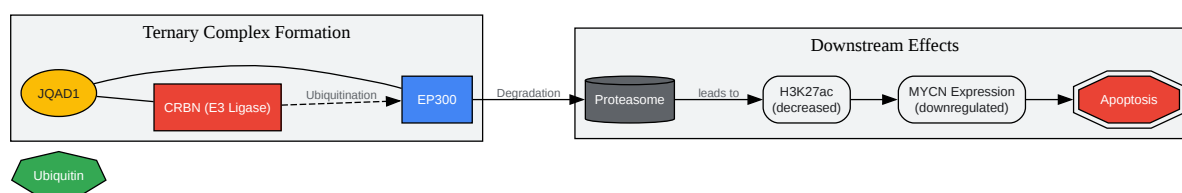
- **Cell Seeding:** Seed neuroblastoma cells in a 96-well plate at a density of approximately 2,000-5,000 cells per well and allow them to attach overnight.
- **Compound Treatment:** Treat the cells with a serial dilution of **JQAD1** or DMSO for the desired duration (e.g., 72 hours).
- **Assay Procedure:** Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
- **Luminescence Measurement:** Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
- **Data Analysis:** Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of viable cells against the log concentration of **JQAD1** and fitting the data to a dose-response curve.

Mechanism of Action and Signaling Pathway

JQAD1 functions as a PROTAC, inducing the degradation of EP300 through the ubiquitin-proteasome system. The proposed mechanism of action is as follows:

- **Ternary Complex Formation:** **JQAD1** simultaneously binds to the histone acetyltransferase domain of EP300 and the E3 ubiquitin ligase cereblon (CRBN), bringing them into close proximity to form a ternary complex.
- **Ubiquitination:** Within the ternary complex, CRBN facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to EP300.
- **Proteasomal Degradation:** The polyubiquitinated EP300 is recognized and degraded by the 26S proteasome.
- **Downstream Effects:** The degradation of EP300 leads to a reduction in histone H3 lysine 27 acetylation (H3K27ac) at enhancer regions, particularly those driving the expression of oncogenes like MYCN. This results in the downregulation of MYCN and other critical genes, ultimately leading to the induction of apoptosis in MYCN-amplified neuroblastoma cells.

Diagram of **JQAD1**'s Mechanism of Action



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